molecular formula C18H14O2 B12878434 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone CAS No. 54980-24-4

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone

Cat. No.: B12878434
CAS No.: 54980-24-4
M. Wt: 262.3 g/mol
InChI Key: BRYLPPDNGVDCDT-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone is an organic compound with the molecular formula C18H14O2. It is a member of the furan family, characterized by the presence of a furan ring, a five-membered aromatic ring with one oxygen atom. This compound is notable for its unique structure, which includes both phenyl and furan groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone typically involves the reaction of 5-phenylfuran-2-carbaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The mixture is usually refluxed for several hours to ensure complete reaction .

The key steps involve the formation of the furan ring and subsequent attachment of the phenyl groups, which can be achieved through various organic synthesis techniques .

Chemical Reactions Analysis

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are limited.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are a subject of ongoing investigation.

    Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The furan ring and phenyl groups may facilitate binding to specific sites, influencing biological pathways and processes .

Comparison with Similar Compounds

1-Phenyl-2-(5-phenylfuran-2-YL)ethanone can be compared with other similar compounds, such as:

Properties

CAS No.

54980-24-4

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-phenyl-2-(5-phenylfuran-2-yl)ethanone

InChI

InChI=1S/C18H14O2/c19-17(14-7-3-1-4-8-14)13-16-11-12-18(20-16)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

BRYLPPDNGVDCDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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